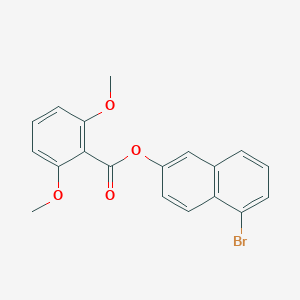

5-Bromo-2-naphthyl 2,6-dimethoxybenzoate

Description

5-Bromo-2-naphthyl 2,6-dimethoxybenzoate (CAS: Not explicitly provided; molecular formula inferred as C₁₉H₁₅BrO₄) is an ester derivative combining a brominated naphthyl group with a 2,6-dimethoxybenzoate moiety. This compound is structurally characterized by:

- A 2,6-dimethoxybenzoate backbone, where methoxy groups at the 2- and 6-positions influence electronic and steric properties.

- A 5-bromo-2-naphthyl substituent, introducing bromine’s electronegativity and naphthalene’s aromatic bulk.

Properties

Molecular Formula |

C19H15BrO4 |

|---|---|

Molecular Weight |

387.2 g/mol |

IUPAC Name |

(5-bromonaphthalen-2-yl) 2,6-dimethoxybenzoate |

InChI |

InChI=1S/C19H15BrO4/c1-22-16-7-4-8-17(23-2)18(16)19(21)24-13-9-10-14-12(11-13)5-3-6-15(14)20/h3-11H,1-2H3 |

InChI Key |

NGJCICWKXULPAA-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=CC3=C(C=C2)C(=CC=C3)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Solubility

The position of methoxy groups on the benzoate ring significantly impacts solubility. For example:

- Cu(II) 2,6-dimethoxybenzoate exhibits higher water solubility (order of 10⁻² mol·dm⁻³) compared to 3,5- and 2,3-isomers due to reduced steric hindrance and favorable inductive effects .

- Ethyl 2,6-dimethoxybenzoate (C₁₁H₁₄O₄) is a non-polar liquid at room temperature, contrasting with the powdered form of metal complexes like Ni(II) 2,6-dimethoxybenzoate .

Inference for 5-Bromo-2-naphthyl derivative : The bromine atom and naphthyl group likely reduce water solubility compared to simpler alkyl esters (e.g., ethyl derivatives) but enhance solubility in organic solvents.

Thermal Stability and Decomposition

- Ni(II) 2,6-dimethoxybenzoate tetrahydrate dehydrates in two steps (335–438 K) before decomposing into NiO at 458–888 K .

- Cu(II) 2,6-dimethoxybenzoate monohydrate dehydrates at 398–433 K, forming CuO at 448–742 K .

Inference : The organic ester 5-Bromo-2-naphthyl 2,6-dimethoxybenzoate is expected to decompose at lower temperatures (likely 500–700 K) than metal complexes, releasing CO₂ and CO as byproducts .

Reactivity and Coordination Chemistry

- Rh(I) 2,6-dimethoxybenzoate complexes undergo 1,3-Rh migration under CO₂, demonstrating the carboxylate group’s role in stabilizing metal intermediates .

- Co(II)/Ni(II)/Cu(II) 2,6-dimethoxybenzoates adopt octahedral or square-pyramidal geometries, with water molecules in outer/inner coordination spheres .

Inference : The 2,6-dimethoxybenzoate group in the target compound may act as a weak ligand in metal-catalyzed reactions, though its primary role is likely as a steric/electronic modifier.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.